![molecular formula C19H18N4O2 B2737831 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1787918-70-0](/img/structure/B2737831.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide, commonly referred to as PPA-044, is a small molecule drug that has been developed for scientific research applications. This compound has been shown to have potential therapeutic effects in a variety of diseases and conditions, including cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation
Corrosion Inhibitors
Compounds with long alkyl side chains, including acetamide derivatives, have been synthesized and evaluated for their corrosion inhibition properties. These compounds were tested on steel in acidic and oil medium environments, showing promising inhibition efficiencies, suggesting potential applications in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Metabolic Stability Improvement
The structural modification of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors involved exploring various heterocyclic analogs to enhance metabolic stability. This approach underlines the importance of structural analogs in optimizing pharmaceutical properties (Stec et al., 2011).
Insecticidal Agents
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm. This demonstrates the potential agricultural applications of such compounds (Fadda et al., 2017).
Potential Therapeutic Applications
ACAT-1 Inhibitors
Research has identified aqueous-soluble inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity and pharmacological effects. This indicates potential therapeutic applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Src Kinase Inhibition and Anticancer Activity
N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This highlights the role of such compounds in cancer therapy (Fallah-Tafti et al., 2011).
Antitumor Activity
Several novel derivatives have been synthesized and evaluated for their antitumor activity, suggesting the utility of acetamide-based compounds in developing new cancer treatments (Alqasoumi et al., 2009).
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(13-16-15-6-1-2-7-17(15)25-22-16)20-10-4-11-23-12-8-14-5-3-9-21-19(14)23/h1-3,5-9,12H,4,10-11,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOAWJKTFFDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.